![molecular formula C17H13ClFNO2S2 B2458974 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide CAS No. 2097900-87-1](/img/structure/B2458974.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish . It has been used as a building block in conjugated polymers for organic field-effect transistor applications .
Synthesis Analysis
2,2’-Bithiophene can be polymerized to form new conjugated polymers . The compound is typically prepared by cross科学的研究の応用
Corrosion Inhibition and Biocidal Activity
A study conducted by Abousalem et al. (2019) explored the inhibition effect of fluorophenyl-2,2′-bichalcophenes, compounds related to N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide, on the corrosion of carbon steel in hydrochloric acid. These compounds, including 4‑([2,2′‑bithiophen]‑5‑yl)‑2‑fluorobenzamidine (MA-1156), demonstrated significant corrosion protection, acting as mixed-type inhibitors. The study also highlighted their biocidal action against bacteria responsible for microbial influenced corrosion (MIC), underlining their dual functionality which could be economically and environmentally beneficial. This suggests potential applications in materials science, especially in corrosion protection and as biocide agents (Abousalem, Ismail, & Fouda, 2019).
Antimicrobial Applications
Desai, Rajpara, and Joshi (2013) synthesized new derivatives that bear a structural resemblance to this compound, focusing on their antimicrobial properties. These compounds, specifically designed with a fluorine atom in the 4th position of the benzoyl group, exhibited promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom was crucial for enhancing antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Pharmaceutical Applications
Research by Gadakh et al. (2010) on fluorine-containing derivatives related to the chemical structure revealed significant antibacterial activities against various bacterial strains. These compounds, particularly those with specific fluorine substitutions, showed high minimum inhibitory concentrations (MIC50), indicating their potential as candidates for further pharmaceutical application development, especially in targeting resistant bacterial infections (Gadakh, Pandit, Rindhe, & Karale, 2010).
Chemical Synthesis and Characterization
Perrone et al. (2000) undertook structural modifications of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with structural similarities, focusing on its binding profile across various receptors. This study demonstrates the compound's selectivity and affinity towards dopamine D(4) receptors, underscoring the importance of structural modifications in pharmaceutical chemistry to achieve desired biological activities (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
特性
IUPAC Name |
2-chloro-4-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO2S2/c18-12-8-10(19)3-4-11(12)17(22)20-9-13(21)14-5-6-16(24-14)15-2-1-7-23-15/h1-8,13,21H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBGNSFVQFQBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=C(C=C(C=C3)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2458891.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2458895.png)
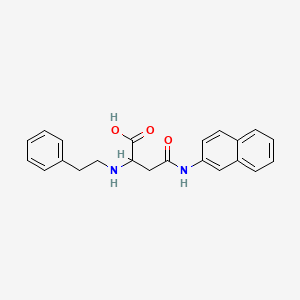
![3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2458899.png)
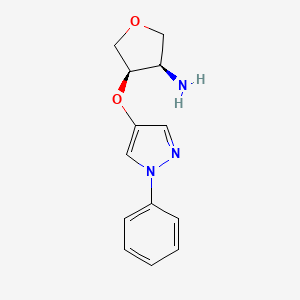
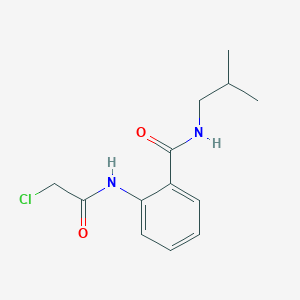
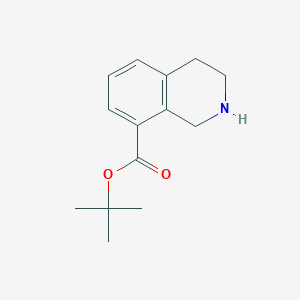
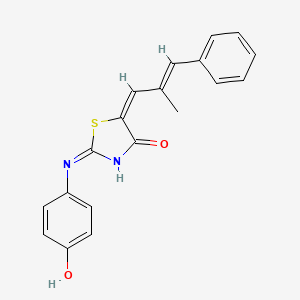
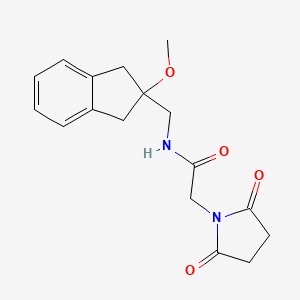
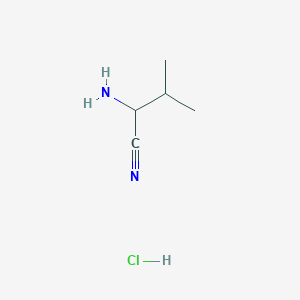
![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2458911.png)

![5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2458913.png)
